
4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene
Descripción general
Descripción
4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene, often referred to as DMF-2-F, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless liquid with a sweet odor and is soluble in most organic solvents. DMF-2-F is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in a variety of reactions, including the synthesis of polymers, resins, and polyurethanes. DMF-2-F has a wide range of applications in the laboratory, from its use as a reagent in organic synthesis to its use as a solvent in chromatographic separations.
Aplicaciones Científicas De Investigación
Conformational Studies : Research by Shishkov et al. (2004) focused on the geometric structure and conformational properties of compounds similar to 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene, using techniques like gas electron diffraction and quantum chemical calculations. They investigated the conformer orientations and energy states, enhancing understanding of molecular structure and behavior (Shishkov, Khristenko, Vilkov, & Oberhammer, 2004).
Electrochemical Fluorination : The work by Momota et al. (1993) on the electrochemical fluorination of aromatic compounds, including benzene derivatives, offers insights into the synthesis of fluorinated organic compounds. This includes understanding the conditions for high efficiency and yield in the fluorination process, relevant to the synthesis of complex fluorinated molecules like 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene (Momota, Morita, & Matsuda, 1993).
Density Functional Studies : Kieninger et al. (2004) conducted density functional studies to determine the torsional potential around the aryl-O bond in compounds related to 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene. Their findings are crucial for understanding the molecular dynamics and stability of such fluorinated compounds (Kieninger, Ventura, & Diercksen, 2004).
Synthesis of Benzoheterocycles : Maruta et al. (1980) explored the synthesis of fluorine-containing benzoheterocycles derived from hexafluoropropene oligomers, which is relevant for the understanding of synthetic pathways and reactions involving fluorinated benzene derivatives like 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene (Maruta, Kubota, Yoshimura, Kitazume, & Ishikawa, 1980).
Properties in Liquid Crystals : Dabrowski et al. (1995) investigated the mesomorphic properties of fluorinated phenyl derivatives in liquid crystals. This research provides insight into the behavior of fluorinated benzene derivatives in different phases and their potential applications in materials science (Dabrowski, Bezborodov, Lapanik, Dziaduszek, & Czupryński, 1995).
Analyzing Molecular Ordering : Ojha and Pisipati (2003) conducted computational analyses on the molecular ordering of fluorinated liquid crystals, which can be relevant for understanding the behavior of complex fluorinated benzene derivatives like 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene in different environments (Ojha & Pisipati, 2003).
Coordination Networks : Gao, Twamley, and Shreeve (2006) explored the use of fluorine-containing ligands in coordination networks, which is significant for understanding how fluorinated benzene derivatives can be integrated into complex molecular structures (Gao, Twamley, & Shreeve, 2006).
Mecanismo De Acción
Target of Action
A similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been shown to interact with transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation of type 2 lung epithelial cells .
Mode of Action
The similar compound dgm has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene may have a similar mode of action.
Biochemical Pathways
The similar compound dgm has been shown to attenuate tgf-β1-induced epithelial–mesenchymal transformation (emt) in a549 cells . This suggests that 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene may affect similar pathways.
Result of Action
The similar compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene may have similar effects.
Propiedades
IUPAC Name |
4-(difluoromethoxy)-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWDRGPYPWQOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439532.png)
![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride](/img/structure/B1439536.png)
![6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1439537.png)
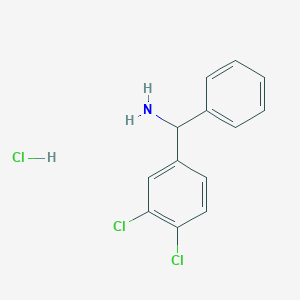

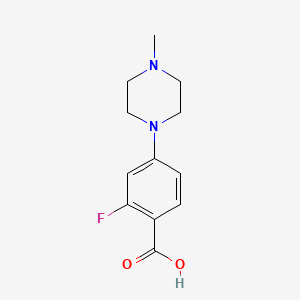
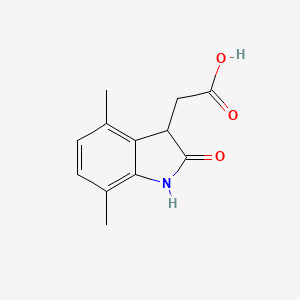
![3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B1439547.png)
![Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride](/img/structure/B1439548.png)
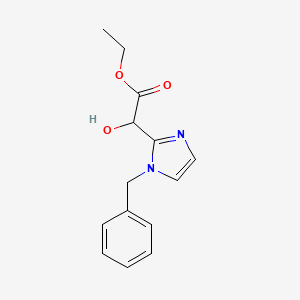
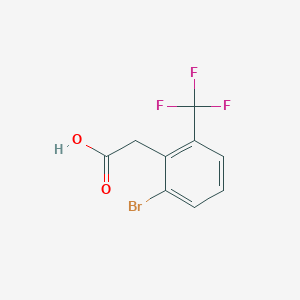
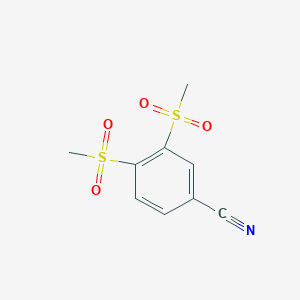
![3-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1439553.png)